5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H16F2N4O2 and its molecular weight is 346.338. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives, such as “5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, are often used in the development of antiviral and anticancer drugs . They can target various enzymes and proteins involved in cellular replication and growth .
Mode of Action
Pyrimidine derivatives can interact with their targets by forming hydrogen bonds and hydrophobic interactions, thereby inhibiting the function of the target proteins or enzymes .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways, depending on their specific targets. For example, they can inhibit DNA synthesis by targeting enzymes involved in the replication process .
Pharmacokinetics
The ADME properties of pyrimidine derivatives can vary widely depending on their specific structures. Factors such as the presence of functional groups, electronic and steric effects can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of pyrimidine derivatives can include inhibition of cell growth and induction of cell death, particularly in cancer cells .
Action Environment
The action, efficacy, and stability of pyrimidine derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The compound 5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to interact with various biomolecules. It has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . The nature of these interactions involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
This compound has been observed to have significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression .
Properties
IUPAC Name |
5-(3,4-difluoroanilino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2/c1-4-9-8-20-15-13(16(24)23(3)17(25)22(15)2)14(9)21-10-5-6-11(18)12(19)7-10/h5-8H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQDCETVXUDTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NC3=CC(=C(C=C3)F)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.